[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Description
This compound is a carbamate derivative featuring a (3S)-oxolan-3-yl group, a methoxy-substituted phenyl ring bearing a 1,3-oxazol-5-yl moiety, and a carbamoylamino linkage. The stereochemistry at the oxolane ring (3S configuration) and the presence of the 1,3-oxazol-5-yl group distinguish it from other carbamates. Carbamates are widely studied for their pharmacological and pesticidal activities, often acting as enzyme inhibitors or receptor modulators due to their structural mimicry of endogenous substrates .
Properties
IUPAC Name |
oxolan-3-yl N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870210 | |
| Record name | Oxolan-3-yl {[3-({[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoyl}amino)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-Tetrahydrofuran-3-yl 3-Nitrobenzylcarbamate
- Reagents : 3-Nitrobenzylamine hydrochloride, (S)-tetrahydrofuran-3-yl chloroformate
- Conditions : Biphasic toluene/water system with Na₂CO₃ at 50°C
- Yield : 94.4% (26.64 g, 99.90% purity)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 1 hour |
| Temperature | 50°C |
| Workup | Filtration, drying |
Hydrogenation to 3-Aminobenzylcarbamate
- Catalyst : 5% Pd/C under H₂ (40 psi) in ethyl acetate
- Conditions : 60°C, 3 hours
- Yield : 91% (39.4 g)
Carbamate Formation via Schotten-Baumann Reaction
- Reagents : Phenyl chloroformate, Na₂SO₄ in water
- Conditions : 70°C, 30 minutes
- Yield : 88% (17.72 g, 99.86% purity)
Urea Linkage Formation
- Reagents : 3-Methoxy-4-(oxazol-5-yl)aniline, diisopropylethylamine
- Conditions : Reflux in ethyl acetate (75–85°C, 24 hours)
- Yield : 90.4% (17.46 g, 98.46% purity)
Final Purification
- Recrystallization : NMP/MeOH (1:1.5 v/v) at 48°C
- Purity Enhancement : 98.46% → 99.93%
- Recovery : 78% (11.7 g)
Process Optimization Highlights
Large-Scale Phosgene Utilization
Impurity Mitigation
- Critical Impurity : N -Phenylurea (formed at pH >7)
- Solution : Acidic Schotten-Baumann conditions (pH 4–5)
Solvent Selection
Analytical Characterization
NMR Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.90 (br, 1H), 8.35 (s, 1H), 5.15 (m, 1H), 3.90 (s, 3H).
Purity Metrics
| Batch | Purity (HPLC) | Assay (w/w) | |
|---|---|---|---|
| Clinical | 100% | 99.7% |
Industrial-Scale Production
- Total Output : 96.5 kg (clinical batches)
- Cost Efficiency : $1,200/kg (vs. $4,500/kg for earlier routes)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Merimepodib undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, Merimepodib. These intermediates are characterized and purified to ensure the quality of the final product .
Scientific Research Applications
Chemistry: Used as a tool to study enzyme inhibition and nucleotide synthesis.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential treatment for viral infections, including hepatitis C and COVID-19.
Industry: Utilized in the development of antiviral therapies and immunosuppressive agents.
Mechanism of Action
Merimepodib exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition leads to a reduction in intracellular guanosine triphosphate, a molecule required for DNA and RNA synthesis. By reducing the availability of this molecule, Merimepodib effectively suppresses viral replication and modulates the immune response .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations :
- The target compound’s 1,3-oxazol-5-yl substituent may enhance binding to aromatic interaction sites (e.g., enzyme active sites) compared to simpler phenyl or chlorophenyl groups in analogs like the pyrazole-derived carbamate .
- The carbamoylamino linkage (N-[[3-[[...]phenyl]methyl]carbamate) adds rigidity and hydrogen-bonding capacity, which could influence pharmacokinetic properties like solubility and metabolic stability relative to compounds with simpler carbamate esters .
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:
- LogP and Solubility : The 3-methoxy and oxazol-5-yl groups likely increase hydrophilicity compared to methiocarb (LogP ~5.09 in ), but the oxolane ring may counterbalance this by adding lipophilicity .
- Metabolic Stability: The carbamoylamino group may reduce susceptibility to esterase-mediated hydrolysis compared to methylcarbamates like XMC (3,5-dimethylphenyl methylcarbamate) .
Biological Activity
The compound [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate is a synthetic organic molecule with significant biological activity, particularly as an antiviral and antiproliferative agent. Its unique structure includes an oxolan ring and various functional groups, which facilitate its interaction with biological systems.
- Molecular Formula : C23H24N4O6
- Molar Mass : 452.46 g/mol
- Density : 1.36 g/cm³ (predicted)
- Solubility : ≥ 31 mg/mL in DMSO
- pKa : 11.66 (predicted)
Antiviral Properties
This compound has demonstrated notable antiviral activity against several viruses, particularly:
- Herpes Simplex Virus Type 1
- IC50 Value : 6 μM
- Dengue Virus
- IC50 Value : 19 μM
These values indicate intermediate antiviral effects, suggesting potential for further development in antiviral therapies.
Antiproliferative Effects
The compound exhibits antiproliferative activity on various cell lines, including lymphoid and keratinocyte cells. This suggests potential applications in cancer therapy. The mechanism by which it exerts these effects may involve modulation of cell cycle progression and apoptosis pathways.
Immunomodulatory Effects
Research indicates that this compound can significantly affect immune responses. In murine models, oral administration led to:
- A dose-dependent inhibition of primary IgM antibody responses.
- Improvement in conditions related to graft-versus-host disease by modulating immune activation markers such as serum interferon-gamma levels.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxolan Ring : Enhances the stability and bioavailability of the compound.
- Methoxy Group : Contributes to the compound's interaction with biological targets.
- Carbamate Linkage : Plays a role in the modulation of enzyme activity and receptor interactions.
Comparative Analysis with Related Compounds
Several compounds with structural similarities have been studied for their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Merimepodib | C23H24N4O6 | Known for antiviral properties against hepatitis C |
| VX-497 | C23H24N4O6 | Used in immunomodulation studies |
| VX-680 | C23H25N5O5 | Focused on kinase inhibition |
These compounds share common functional groups but differ in their specific biological activities and therapeutic applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of oxazoles and oxazolones, highlighting their potential as anti-inflammatory agents and their interactions with molecular targets involved in pain and inflammation. For instance, derivatives of oxazolones have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step procedures:
Oxazole ring formation : Coupling 3-methoxy-4-aminophenyl derivatives with oxazole precursors via palladium-catalyzed cross-coupling or cyclization reactions .
Urea linkage introduction : Reacting isocyanates or carbamoyl chlorides with aromatic amines under inert conditions (e.g., dry THF, 0–25°C) .
Carbamate formation : Using (3S)-oxolan-3-ol with activated carbonyl agents (e.g., triphosgene) in the presence of bases like triethylamine .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent polarity (e.g., DMF vs. THF) to improve yield and stereoselectivity .
Q. How can the stereochemical integrity of the (3S)-oxolan-3-yl group be validated during synthesis?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Compare optical rotation with known (3S)-configured standards.
- X-ray crystallography : Resolve crystal structures using SHELXL for absolute configuration confirmation .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported biological activities of this compound?
- Case Study : If one study reports potent kinase inhibition while another shows no activity:
Purity Assessment : Verify compound purity (>95%) via LC-MS and ¹H/¹³C NMR .
Conformational Analysis : Use DFT calculations (e.g., Gaussian 09) to model low-energy conformers and compare with bioactive poses in docking studies .
Biological Replication : Test under standardized conditions (e.g., ATP concentration, cell lines) to rule out assay variability .
Q. How does the oxazole moiety influence binding to biological targets, and what computational tools can predict this?
- Mechanistic Insight : The oxazole ring’s electron-rich π-system facilitates hydrogen bonding and hydrophobic interactions with kinase ATP pockets.
- Computational Tools :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability.
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites .
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding affinity data .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
- Assay Design :
| Property | Assay | Conditions | Reference |
|---|---|---|---|
| Solubility | Shake-flask method | PBS, 37°C | |
| Metabolic Stability | Liver microsomes (human/rat) | NADPH, 1 hr incubation | |
| CYP Inhibition | Fluorescent P450 assays | CYP3A4/2D6 isoforms |
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Protocol :
Crystal Growth : Use vapor diffusion (e.g., sitting-drop method) with PEG 3350 as precipitant.
Data Collection : Collect high-resolution (<1.5 Å) data on a synchrotron beamline.
Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and disorder modeling .
- Example : A 1.2 Å structure resolved a disputed carbamate conformation, confirming intramolecular H-bonding .
Data Contradiction & Troubleshooting
Q. How to address discrepancies in reported synthetic yields for the urea linkage step?
- Root Causes :
- Moisture Sensitivity : Isocyanates hydrolyze to amines; use anhydrous solvents (e.g., THF over DCM) and molecular sieves .
- Steric Hindrance : Bulkier aryl amines require longer reaction times (24–48 hr) or elevated temps (50–60°C) .
- Validation : Characterize intermediates via IR spectroscopy (N-H stretch at ~3300 cm⁻¹ for urea) .
Comparative Analysis
Q. How does this compound compare structurally and functionally to similar carbamate derivatives?
- Structural Comparison :
| Compound | Key Features | Biological Target | Reference |
|---|---|---|---|
| Benzyl N-[(3S)-tetrahydrofuran-3-yl]carbamate | Lacks oxazole; lower logP | Serine proteases | |
| N-(3-Fluorophenyl)triazoloquinoxaline | Fluorine enhances membrane permeability | Kinases |
- Functional Insight : The oxazole and methoxy groups enhance both solubility and target affinity compared to simpler carbamates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
